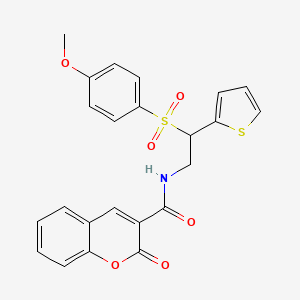

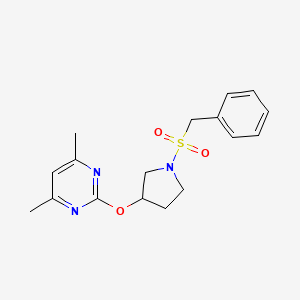

![molecular formula C22H25N3O2S B2461718 N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide CAS No. 1049432-99-6](/img/structure/B2461718.png)

N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

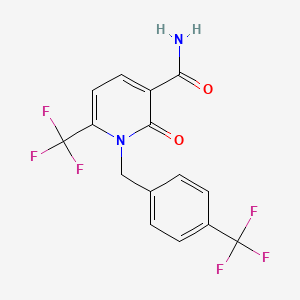

“N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide” is a chemical compound . It’s part of a series of compounds that have been evaluated for their anticonvulsant activity in animal models of epilepsy .

Synthesis Analysis

The synthesis of similar compounds involves the alkylation reaction of the corresponding amines with alkylating reagents . The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .Molecular Structure Analysis

The molecular structure of “N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide” is complex, with multiple rings and functional groups . The structure includes a phenylpiperazinyl group, an ethyl group, and a naphthalene-2-sulfonamide group .Applications De Recherche Scientifique

Anticonvulsant Activity

The compound has been synthesized and evaluated for its anticonvulsant activity in animal models of epilepsy . The results of pharmacological studies showed activity exclusively in the maximal electroshock (MES) seizures, especially for 3-(trifluoromethyl)anilide derivatives . Several molecules also showed activity in the 6-Hz screen, an animal model of human partial and therapy-resistant epilepsy .

Anti-Cancer Properties

The compound has been reported to show anti-cancer activities and apoptosis induction in different types of cancer cells . It remarkably inhibited the growth of HeLa cells in a concentration-dependent manner . The compound caused oxidative stress resulting in apoptosis through the mitochondria-mediated pathway .

Suppression of Proliferation and Migration

The compound suppresses proliferation and migration in human cervical cancer HeLa cells . It induces apoptosis in these cells through the oxidative stress-mediated intrinsic mitochondrial pathway .

Generation of Intracellular ROS

The compound is involved in the generation of intracellular ROS along with the decrease in mitochondrial membrane potential . This supports that the compound causes oxidative stress resulting in apoptosis through the mitochondria-mediated pathway .

Elevation in the Level of Cytochrome c

The compound causes an elevation in the level of cytochrome c . This indicates the involvement of the intrinsic pathway of programmed cell death .

Upregulation in Expression of Caspase-3

The compound causes an upregulation in the expression of caspase-3 . This is a crucial part of the apoptosis process .

Orientations Futures

The future directions for research on “N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide” could involve further exploration of its potential anticonvulsant activity, as well as its mechanism of action . Additionally, more research could be done to understand its synthesis and chemical reactions .

Propriétés

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S/c26-28(27,22-11-10-19-6-4-5-7-20(19)18-22)23-12-13-24-14-16-25(17-15-24)21-8-2-1-3-9-21/h1-11,18,23H,12-17H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLMICQQNGXVAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

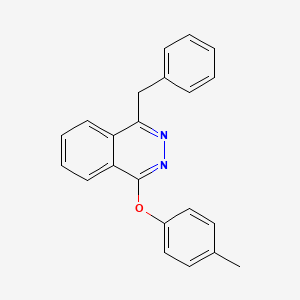

![4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide hydrochloride](/img/structure/B2461636.png)

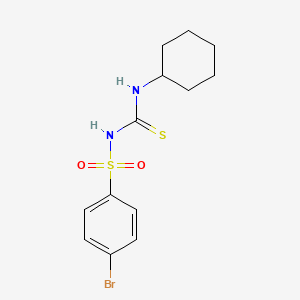

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2461642.png)

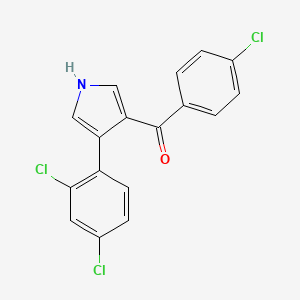

![5-[2-(3-Chloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2461651.png)

![1,1-Dimethyl-3-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]urea](/img/structure/B2461653.png)

![2-[[1-(3-Pyrazol-1-ylbenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2461657.png)